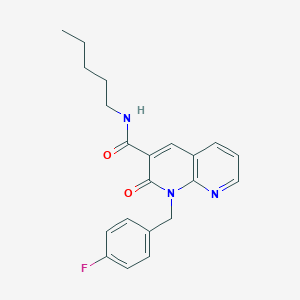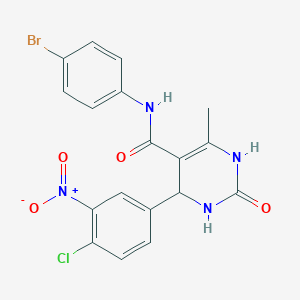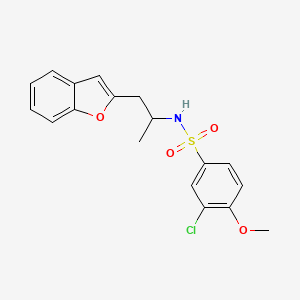
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of naphthyridine derivatives and has been synthesized using a multi-step process.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A is not fully understood. However, it is believed to act by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. It has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method has been optimized to achieve high yield and purity. However, it also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. In addition, its efficacy and safety in vivo have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Further research is also needed to evaluate its safety and efficacy in animal models and humans. Additionally, the development of new derivatives of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A with improved pharmacological properties is an area of active research.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 2,6-dimethylphenyl isocyanate to form an intermediate product. This intermediate is then reacted with 5-bromopentanoyl chloride to give the final product. The synthesis method has been optimized to achieve high yield and purity of 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that 1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-pentyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-2-3-4-11-24-20(26)18-13-16-6-5-12-23-19(16)25(21(18)27)14-15-7-9-17(22)10-8-15/h5-10,12-13H,2-4,11,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJOHLHAVSHDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-2-oxo-N-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)

![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)


![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)
![Methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2447893.png)


